![molecular formula C10H15ClN4O2 B11781116 tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11781116.png)
tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Dihydro or tetrahydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel heterocyclic compounds:
Biology
Biological activity studies: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug development: Due to its unique structure, the compound is explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Material science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-chloro-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate: can be compared with other triazolopyrazine derivatives, such as:
Uniqueness
This compound: is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, leading to the formation of diverse derivatives with potentially unique properties.
Eigenschaften
Molekularformel |
C10H15ClN4O2 |
|---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
tert-butyl 3-chloro-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C10H15ClN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)8(11)12-13-15/h4-6H2,1-3H3 |
InChI-Schlüssel |
JDJKSTLDKMAZII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


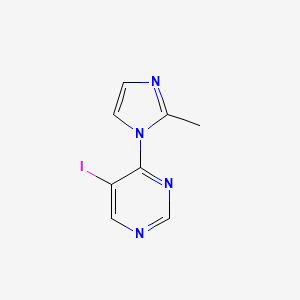
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)

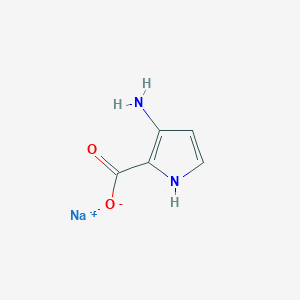
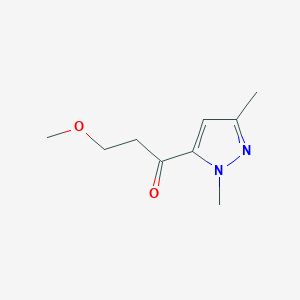
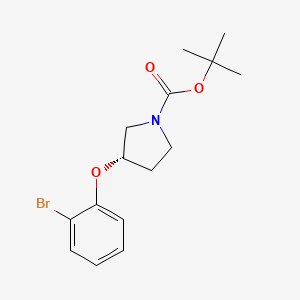



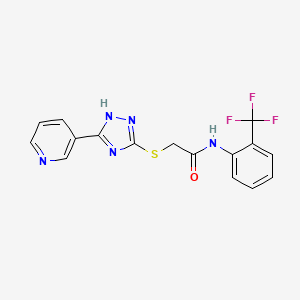


![4,8-dibromothieno[2,3-f][1]benzothiole](/img/structure/B11781111.png)

